molecular formula C22H30N4O2S B11770072 N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B11770072
M. Wt: 414.6 g/mol
InChI Key: FZJJNSOHVSVKRI-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a hydroxyphenyl group, and a dicyclohexyl moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The hydroxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the dicyclohexyl moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dicyclohexyl-2-(2-nitrophenoxy)acetamide
  • N,N’-Dicyclohexyl-2,6-naphthalenedicarboxamide
  • N,N’-Dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide

Uniqueness

N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to the presence of the triazole ring and the hydroxyphenyl group, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

N,N-dicyclohexyl-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H30N4O2S/c27-19-14-8-7-13-18(19)21-23-22(25-24-21)29-15-20(28)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17,27H,1-6,9-12,15H2,(H,23,24,25)

InChI Key

FZJJNSOHVSVKRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4O

Origin of Product

United States

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